3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine
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Overview
Description
(S)-N-((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)-2-hydroxy-3-phenylpropanamide is a complex organic compound with significant implications in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, making it structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)-2-hydroxy-3-phenylpropanamide typically involves multi-step organic reactions. The process starts with the preparation of the purine base, followed by the formation of the tetrahydrofuran ring. The final steps involve the attachment of the hydroxy and phenylpropanamide groups under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)-2-hydroxy-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are carefully controlled to ensure the desired transformations occur without compromising the compound’s integrity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(S)-N-((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)-2-hydroxy-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact mechanism of action depends on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares the purine base structure but lacks the tetrahydrofuran ring.
Guanosine: Another purine nucleoside with different functional groups.
Cytidine: A pyrimidine nucleoside with a similar role in biological systems.
Uniqueness
(S)-N-((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)-2-hydroxy-3-phenylpropanamide is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918803-33-5 |
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Molecular Formula |
C19H22N6O5 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C19H22N6O5/c20-16-14-17(22-8-21-16)25(9-23-14)19-15(28)13(12(7-26)30-19)24-18(29)11(27)6-10-4-2-1-3-5-10/h1-5,8-9,11-13,15,19,26-28H,6-7H2,(H,24,29)(H2,20,21,22)/t11-,12+,13+,15+,19+/m0/s1 |
InChI Key |
SWFXLUUFCCZLAK-YCOMJZELSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)CO)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO)O |
Origin of Product |
United States |
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